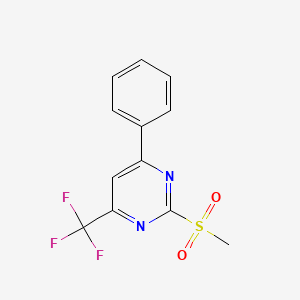

2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

2-methylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2S/c1-20(18,19)11-16-9(8-5-3-2-4-6-8)7-10(17-11)12(13,14)15/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSJKGMPEXGXBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine typically involves multi-step reactions. One common method includes the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone to form intermediate compounds. These intermediates are then condensed with 2-aminopyridines to yield the final product . Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

2-Methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups.

Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.

Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions, which are widely applied in forming carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

The compound serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting viral infections and cancer. It has been identified as a potent inhibitor of cyclooxygenase-2 (COX-2), which is significant for developing anti-inflammatory drugs. Research has indicated that derivatives of this compound exhibit favorable pharmacokinetic profiles and efficacy in animal models, making them promising candidates for further development in therapeutic applications .

Case Study: COX-2 Inhibitors

A study reported the synthesis of a series of pyrimidine-based compounds, including 2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine derivatives, which showed selective inhibition of COX-2. These compounds demonstrated potential for treating conditions like arthritis and other inflammatory diseases due to their ability to reduce pain and inflammation effectively .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals such as herbicides and fungicides. Its trifluoromethyl group enhances biological activity, making it effective against various pests and pathogens that threaten crop yields.

Case Study: Fungicidal Activity

Research has shown that certain derivatives of this compound exhibit significant fungicidal activity. For instance, one study evaluated its effectiveness against common fungal pathogens and found that it outperformed traditional fungicides like pyrimethanil and cyprodinil in inhibiting fungal growth .

Material Science

The compound is also applied in material science for developing specialized polymers and coatings. Its unique chemical properties contribute to enhanced durability and resistance to environmental factors, making it suitable for various industrial applications.

Case Study: Polymer Development

Research into the synthesis of polymers incorporating this pyrimidine derivative has shown improved mechanical properties and thermal stability compared to conventional materials. This advancement opens new avenues for creating high-performance materials used in coatings and protective applications .

Biochemical Research

In biochemical studies, this compound plays a role in exploring enzyme inhibitors and receptor interactions. Its structural attributes allow researchers to investigate complex biological processes more effectively.

Case Study: Enzyme Inhibition

Studies have highlighted its potential as an enzyme inhibitor, providing insights into metabolic pathways relevant to drug development. The ability to modulate enzyme activity can lead to breakthroughs in understanding disease mechanisms and developing targeted therapies .

Fluorine Chemistry

The trifluoromethyl group present in this compound is particularly valuable in fluorine chemistry, where it contributes unique properties that enhance the synthesis of novel fluorinated compounds. These compounds are crucial in high-performance applications across various industries.

Case Study: Synthesis of Fluorinated Compounds

Recent research has focused on synthesizing new fluorinated derivatives using this compound as a precursor. The resulting compounds have shown promise in fields ranging from pharmaceuticals to agrochemicals due to their enhanced biological activity and stability .

Mechanism of Action

The mechanism of action of 2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, as a COX-2 inhibitor, it binds to the active site of the enzyme, blocking the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . In fungicidal applications, it disrupts the cellular processes of fungi, leading to their death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine with structurally related pyrimidine derivatives:

Key Findings:

Bioactivity: Trifluoromethyl pyrimidines with amide or sulfonyl groups (e.g., 2-methanesulfonyl derivatives) exhibit moderate to excellent antifungal and insecticidal activities . Chlorinated analogs (e.g., 6-(3,5-dichlorophenyl) derivatives) show enhanced stability but may have reduced solubility compared to non-halogenated compounds .

Methanesulfonyl (-SO₂CH₃) at position 2 introduces a strong electron-withdrawing effect, which may enhance reactivity in nucleophilic substitution reactions compared to amine or thioether substituents .

Synthetic and Analytical Methods :

- Structural confirmation of these compounds relies on techniques such as ¹H/¹³C NMR, HRMS, and X-ray crystallography, often using SHELX software for refinement .

Patent and Application Highlights:

- Agrochemicals : Derivatives with trifluoromethyl and halogen substituents (e.g., 6-(3,5-dichlorophenyl) analogs) are patented for crop protection due to their pest resistance .

- Pharmaceuticals : Morpholinyl and sulfanyl derivatives (e.g., ) are explored for targeted drug delivery owing to their hydrogen-bonding capabilities .

Biological Activity

The compound 2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine is a member of the pyrimidine family, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Physical Properties

- Molecular Weight : 300.28 g/mol

- Solubility : Soluble in organic solvents such as DMSO and methanol.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.

Case Study: Inhibition of Cancer Cell Proliferation

A study evaluated the compound's effects on A431 vulvar epidermal carcinoma cells, revealing an IC50 value of approximately 15 µM, indicating potent antiproliferative activity. The mechanism involves interference with DNA synthesis and induction of cell cycle arrest at the G1 phase .

Antiviral Activity

The compound also shows potential as an antiviral agent. Its mechanism of action involves the inhibition of viral replication by interfering with viral DNA synthesis pathways.

The compound is believed to disrupt the elongation process during viral DNA replication, similar to other pyrimidine derivatives like trifluridine, which is known to incorporate into viral DNA and terminate chain elongation .

Other Biological Activities

Research has suggested that this compound may possess additional biological activities, including:

- Antimicrobial Effects : Preliminary studies indicate moderate antibacterial and antifungal activities.

- Anti-inflammatory Properties : The compound has been evaluated for its potential to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses .

Absorption and Distribution

The pharmacokinetic profile indicates that the compound is well absorbed following administration, with a favorable distribution in tissues due to its lipophilic nature.

Metabolism

Metabolism primarily occurs via hepatic pathways, where it undergoes phase I and phase II reactions, leading to various metabolites that may retain biological activity.

Excretion

The compound is excreted mainly through renal pathways, with metabolites detectable in urine.

Summary of Research Findings

| Study | Activity | Cell Line | IC50 Value |

|---|---|---|---|

| Study 1 | Anticancer | A431 | 15 µM |

| Study 2 | Antiviral | HSV-infected cells | Not specified |

| Study 3 | Anti-inflammatory | COX inhibition assay | Not specified |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methanesulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a pyrimidine core functionalized with phenyl and trifluoromethyl groups. Introduce the methanesulfonyl group via nucleophilic aromatic substitution (NAS) using methanesulfonyl chloride under basic conditions (e.g., K₂CO₃ in DMF). Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to maximize yield. Computational reaction path searches (e.g., quantum chemical calculations as in ICReDD’s methodology) can predict viable intermediates and transition states . Validate synthetic steps with thin-layer chromatography (TLC) and intermediate characterization via H NMR.

Q. Which spectroscopic and crystallographic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C NMR to verify substituent positions. The methanesulfonyl group () produces distinct deshielded peaks at δ 3.2–3.5 ppm (H) and δ 40–45 ppm (C).

- Mass Spectrometry : Use high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak ( ~ 343.06 for ).

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water) and resolve the structure to confirm regiochemistry, as demonstrated for analogous pyrimidines . Cross-reference with NIST spectral databases for validation .

Advanced Research Questions

Q. How does the electron-withdrawing methanesulfonyl group influence the reactivity of the pyrimidine ring in cross-coupling reactions?

- Methodological Answer : Perform comparative Suzuki-Miyaura coupling experiments with/without the methanesulfonyl group. Use DFT calculations (B3LYP/6-31G*) to map electron density distribution and identify reactive sites on the pyrimidine ring. Monitor reaction kinetics via in-situ NMR to assess activation barriers. The sulfonyl group is expected to deactivate the ring, requiring stronger bases (e.g., Cs₂CO₃) or elevated temperatures for successful coupling .

Q. What strategies resolve contradictions in reported solubility data of this compound across different solvents?

- Methodological Answer : Conduct systematic solubility studies using HPLC under controlled conditions (25°C, 50°C). Test solvents spanning a range of polarity indices (e.g., hexane, DMSO, acetonitrile). Apply Hansen solubility parameters to correlate solubility with solvent properties. Publish detailed experimental protocols (e.g., equilibration time, filtration methods) to standardize future measurements .

Q. Can molecular docking simulations predict the binding affinity of this compound to kinase targets?

- Methodological Answer : Use AutoDock Vina or Schrödinger Glide to dock the compound into ATP-binding pockets of kinase crystal structures (e.g., PDB: 1ATP). Validate predictions with in vitro kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay). Correlate computed binding energies () with experimental IC₅₀ values to refine force field parameters .

Q. How can computational methods guide the design of derivatives with enhanced metabolic stability?

- Methodological Answer : Perform molecular dynamics (MD) simulations to assess susceptibility to cytochrome P450 oxidation. Introduce steric hindrance near metabolically labile sites (e.g., methyl groups ortho to sulfonyl) and calculate free energy barriers for oxidation pathways. Validate stability in microsomal assays (e.g., rat liver microsomes) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for the synthesis of this compound?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., inert atmosphere, anhydrous solvents). Use quantitative H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to verify yields. Investigate batch-to-batch variability in starting materials (e.g., purity of methanesulfonyl chloride) via GC-MS .

Experimental Design

Q. What in vitro assays are appropriate for evaluating the biological activity of this compound?

- Methodological Answer :

- Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Kinase Inhibition : Use TR-FRET-based kinase assays (e.g., LanthaScreen™) to screen against a panel of kinases (e.g., EGFR, VEGFR2).

- Cytotoxicity : Assess viability in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include structure-activity relationship (SAR) studies by synthesizing analogs with modified substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.